1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione 1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 921570-35-6
VCID: VC11960022
InChI: InChI=1S/C24H21Cl2N3O4/c1-32-20-8-6-15(13-21(20)33-2)9-11-28-23(30)22-19(4-3-10-27-22)29(24(28)31)14-16-5-7-17(25)18(26)12-16/h3-8,10,12-13H,9,11,14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC
Molecular Formula: C24H21Cl2N3O4
Molecular Weight: 486.3 g/mol

1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

CAS No.: 921570-35-6

Cat. No.: VC11960022

Molecular Formula: C24H21Cl2N3O4

Molecular Weight: 486.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione - 921570-35-6

Specification

CAS No. 921570-35-6
Molecular Formula C24H21Cl2N3O4
Molecular Weight 486.3 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H21Cl2N3O4/c1-32-20-8-6-15(13-21(20)33-2)9-11-28-23(30)22-19(4-3-10-27-22)29(24(28)31)14-16-5-7-17(25)18(26)12-16/h3-8,10,12-13H,9,11,14H2,1-2H3
Standard InChI Key UFLMDRSCRNSGQC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC

Introduction

Synthesis of Pyrido[3,2-d]Pyrimidine Derivatives

Pyrido[3,2-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving the condensation of appropriate starting materials. These reactions often involve the use of amines, aldehydes, and other functionalized compounds to form the pyrimidine ring system. For instance, the synthesis might start with a pyridine derivative that undergoes condensation with a suitable reagent to form the pyrimidine ring.

Synthesis Steps:

  • Starting Materials: Pyridine derivatives and appropriate reagents such as amines or aldehydes.

  • Condensation Reaction: Formation of the pyrimidine ring through condensation reactions.

  • Functionalization: Introduction of specific functional groups to achieve the desired structure.

Biological Activities of Pyrido[3,2-d]Pyrimidine Derivatives

Pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. Their ability to interact with biological targets makes them interesting candidates for drug development.

Biological Activities:

  • Antiviral Activity: Some derivatives have shown potential in inhibiting viral replication.

  • Antibacterial Activity: These compounds may exhibit activity against certain bacterial strains.

  • Anticancer Activity: Research has focused on their potential to inhibit cancer cell growth.

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